molecular formula C18H16ClN3O5 B2787313 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 931063-45-5

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2787313
CAS No.: 931063-45-5
M. Wt: 389.79
InChI Key: JCYYNHQYUVBMSX-UHFFFAOYSA-N
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Description

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is a chemical compound with the CAS registry number 931063-45-5 . It has a molecular formula of C18H16ClN3O5 and a molecular weight of approximately 389.79 g/mol . This benzamide derivative features a complex structure that integrates chloro and nitro substituents on one aromatic ring, connected via an amide linkage to a second ring system containing a methoxy group and a 2-oxopyrrolidin-1-yl moiety . The compound is offered with a purity of 90% and higher for research applications . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-10-12(22(25)26)5-6-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYYNHQYUVBMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-nitrobenzoic acid with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under acidic conditions to form the desired benzamide derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-chloro-N-[3-hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide.

    Reduction: Formation of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzamide derivatives reported in the literature. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities.

Substituent Analysis and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Target/Activity
2-Chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide (Target) 2-Cl, 5-NO₂, 3-OCH₃, 4-(2-oxopyrrolidin-1-yl) C₁₉H₁₇ClN₄O₅ ~428.8 Hypothesized: RORγ modulation (inferred from structural analogs)
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) 2-Cl, 5-NO₂, 2-isopropyl, 6-CH₃ C₁₆H₁₆ClN₃O₃ ~333.8 RORγ ligand; minimal G6PC mRNA induction (1.2-fold)
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide 2-Cl, 5-NO₂, 2-Cl, 3-CH₃ C₁₄H₁₀Cl₂N₂O₃ ~329.2 RORγ ligand; significant G6PC mRNA induction (2.1-fold)
2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide Pyrazole ring, chloro-pyridine, methoxybenzamide C₂₀H₂₂ClN₅O₂ ~411.9 Kinase inhibition (structural inference)
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide Thiazolidinone ring, propoxy group, benzamide backbone C₂₁H₁₉ClN₂O₄S₂ ~478.0 Antimicrobial/antidiabetic (structural analogy to thiazolidinone derivatives)

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The nitro group and chlorinated aromatic ring in the target compound likely increase lipophilicity (clogP ~3.5), similar to 2IP6MP (clogP ~3.1). This contrasts with the more polar thiazolidinone derivative (clogP ~2.8) .
  • Metabolic Stability : The 3-methoxy group may reduce oxidative metabolism compared to unsubstituted analogs, as seen in methoxy-containing kinase inhibitors .

Key Research Findings and Implications

Substituent-Driven Activity : Chlorine and nitro groups at specific positions are critical for RORγ binding, while bulky groups (e.g., isopropyl) may sterically hinder interactions .

Therapeutic Potential: Structural analogs with thiazolidinone or pyrazole moieties demonstrate antimicrobial or kinase-inhibitory activity, suggesting the target compound could be repurposed for similar applications .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrrolidinone-substituted aniline intermediate via nucleophilic substitution or condensation reactions.
  • Step 2: Coupling with 2-chloro-5-nitrobenzoyl chloride using solvents like DMF or THF and catalysts such as triethylamine .
  • Key Parameters: Temperature (60–80°C), reaction time (6–12 hours), and purification via recrystallization or column chromatography .
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) improves yields to ~70–85% .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (pyrrolidinone protons) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm (amide) and ~175 ppm (pyrrolidinone ketone) .
  • Infrared (IR) Spectroscopy: Stretching bands at 1650–1680 cm⁻¹ (C=O), 1520–1550 cm⁻¹ (NO₂), and 1240–1260 cm⁻¹ (C-O methoxy) .

Q. How is the compound’s solubility and stability assessed for biological assays?

  • Solubility: Tested in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) using UV-Vis spectroscopy .
  • Stability: HPLC analysis under physiological conditions (37°C, pH 7.4) over 24 hours to monitor degradation .

Advanced Research Questions

Q. How does the pyrrolidinone moiety influence the compound’s bioactivity?

  • Mechanistic Insight: The pyrrolidinone ring enhances hydrogen bonding with biological targets (e.g., enzymes) due to its planar conformation and electron-rich oxygen .
  • Comparative Data: Analogues lacking the pyrrolidinone group show 3–5× lower inhibitory activity in kinase assays, suggesting its critical role in target binding .

Q. What strategies resolve contradictions in reported biological activity data?

  • Experimental Variables: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC) .
  • Case Study: Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 5.8 μM) may arise from differences in ATP concentrations (10 μM vs. 100 μM) in kinase inhibition studies .

Q. How can computational methods guide structural modifications for enhanced activity?

  • QSAR Models: Correlate substituent electronegativity (e.g., Cl, NO₂) with antibacterial potency. Nitro groups at C5 improve activity by 40% compared to C4 analogues .
  • Docking Studies: Predict binding poses in kinase active sites, highlighting hydrophobic interactions between the pyrrolidinone ring and conserved residues .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Key Issues: Low yields (<50%) in final coupling steps due to steric hindrance from the pyrrolidinone group.
  • Solutions: Use flow chemistry for precise temperature control and microwave-assisted synthesis to reduce reaction time .

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